1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
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Overview
Description
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a compound with the molecular formula C6H2BrFINO2 . It is a solid substance with a molecular weight of 345.89 g/mol . The compound is stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is 1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H . The compound has a complex structure with multiple halogens and a nitro group attached to the benzene ring .Chemical Reactions Analysis
While specific reactions involving 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene are not detailed in the search results, similar compounds have been reported to undergo various reactions. For instance, 4-Bromo-1-fluoro-2-nitrobenzene undergoes a Sonogashira reaction .Physical And Chemical Properties Analysis
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a solid substance . It has a molecular weight of 345.89 g/mol . The compound has a topological polar surface area of 45.8 Ų and a complexity of 189 .Scientific Research Applications
Synthesis of Radiopharmaceuticals : In the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane is fluorinated. This process is crucial for creating isotonic, pyrogen-free, and sterile solutions of radiopharmaceuticals (Klok et al., 2006).
Halogenation in Organic Chemistry : The compound is involved in halogenation reactions in organic chemistry. For instance, it is used in ring halogenations of polyalkylbenzenes with catalytic quantities of p-toluenesulfonic acid, an essential process in organic synthesis (Bovonsombat & Mcnelis, 1993).
Synthesis of Quinoxalines : The synthesis of the four 6-halo-7-nitroquinoxalines involves the use of halobenzenes. These compounds are critical for studying the relative nucleofugicities of nitro and halogen in quinoxalines (Hinkens et al., 1987).
NMR Spectroscopy : It also plays a role in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the 1H NMR spectra of 1-halonaphthalenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, are used to investigate models of halogen substituent chemical shifts (Abraham et al., 2004).
Photofragment Spectroscopy : Research on photofragment translational spectroscopy of halobenzenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, is vital in understanding the photodissociation mechanisms in these molecules (Gu et al., 2001).
Pharmaceutical Synthesis : It is used in the synthesis of key intermediates for pharmaceutical compounds, such as Refametinib. The process involves the chemoselective reduction of iodo-nitroaromatics, posing challenges in catalyst stability and selectivity (Baramov et al., 2017).
Environmental and Health Studies : The compound is studied for its environmental and health impacts. For instance, research on the metabolism of halogenonitrobenzenes in rabbits, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, helps understand their biotransformation and potential effects on health (Bray et al., 1958).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZPOZOFBGRDLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681983 |
Source
|
Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |
CAS RN |
1226808-77-0 |
Source
|
Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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